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Compound of Interest

Compound Name: Methyl alpha-D-mannopyranoside

Cat. No.: B013710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl

α-D-mannopyranoside, a key carbohydrate derivative with significant applications in biomedical

research and drug development. This document presents detailed Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols

utilized for their acquisition.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts, as well as the key IR

absorption bands for methyl α-D-mannopyranoside.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of methyl α-D-mannopyranoside was recorded in deuterium oxide

(D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference

standard.

Table 1: ¹H NMR Data of Methyl α-D-mannopyranoside in D₂O
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Proton Chemical Shift (δ, ppm)

H-1 4.75

H-2 3.93

H-3 3.82

H-4 3.65

H-5 3.72

H-6a 3.78

H-6b 3.78

-OCH₃ 3.38

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of methyl α-D-mannopyranoside was also acquired in deuterium oxide

(D₂O). The chemical shifts (δ) are provided in ppm.

Table 2: ¹³C NMR Data of Methyl α-D-mannopyranoside in D₂O

Carbon Chemical Shift (δ, ppm)

C-1 100.9

C-2 70.8

C-3 71.2

C-4 67.5

C-5 73.6

C-6 61.7

-OCH₃ 55.1

Infrared (IR) Spectroscopic Data
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The IR spectrum of methyl α-D-mannopyranoside was obtained from a solid sample prepared

as a potassium bromide (KBr) pellet.[1] The table below lists the major absorption bands and

their corresponding functional groups.

Table 3: IR Absorption Data of Methyl α-D-mannopyranoside (KBr Pellet)

Wavenumber (cm⁻¹) Assignment

3400 (broad) O-H stretching (hydroxyl groups)

2920 C-H stretching (aliphatic)

1450 C-H bending

1080 C-O stretching

1040 C-O-C stretching (anomeric)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

NMR Spectroscopy
Sample Preparation: A sample of methyl α-D-mannopyranoside is dissolved in deuterium oxide

(D₂O) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A Bruker Avance III HD spectrometer, or a similar high-resolution NMR

instrument, operating at a proton frequency of 400 MHz is utilized.

¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse

sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient

number of scans to ensure a good signal-to-noise ratio (typically 16-64 scans), and a

relaxation delay of 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-alpha-D-mannopyranoside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: One-dimensional carbon NMR spectra are recorded with proton decoupling. A

spectral width of around 220 ppm is used, with a significantly larger number of scans

(typically >1024) and a relaxation delay of 2-5 seconds to ensure adequate signal averaging

for the less sensitive ¹³C nucleus.

Referencing: The chemical shifts for both ¹H and ¹³C spectra in D₂O are typically referenced

to the residual HDO signal or an external standard like DSS (4,4-dimethyl-4-silapentane-1-

sulfonic acid).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground methyl α-D-mannopyranoside is mixed with about

100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar

and pestle.

The mixture is thoroughly ground to a fine, homogeneous powder.

A portion of the mixture is transferred to a pellet-forming die.

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for

several minutes to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or

Thermo Fisher Scientific model, is used for analysis.

Measurement: A background spectrum of a pure KBr pellet is recorded first. Subsequently,

the sample pellet is placed in the sample holder, and the infrared spectrum is acquired over

the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) are co-

added to obtain a high-quality spectrum.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of methyl α-

D-mannopyranoside.
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Spectroscopic Analysis Workflow for Methyl α-D-mannopyranoside
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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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